Butyl 3-(3-formylphenyl)prop-2-enoate
Description
Butyl 3-(3-formylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a butyl ester group and a 3-formylphenyl substituent attached to the prop-2-enoate backbone. The compound’s structure combines reactivity from the formyl group (–CHO) and the conjugated double bond of the acrylate moiety, making it a versatile intermediate in organic synthesis, particularly for crosslinking reactions or pharmaceutical precursors. Its unique functionality contrasts with simpler acrylates (e.g., butyl acrylate) and more complex fluorinated or amino-substituted analogs, as discussed below.
Properties
CAS No. |
826991-01-9 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
butyl 3-(3-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-9-17-14(16)8-7-12-5-4-6-13(10-12)11-15/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
SFJPGMOGKIATEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(3-formylphenyl)prop-2-enoate typically involves the esterification of 3-(3-formylphenyl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3-formylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(3-carboxyphenyl)prop-2-enoate.
Reduction: Butyl 3-(3-hydroxymethylphenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of butyl 3-(3-formylphenyl)prop-2-enoate involves its interaction with various molecular targets. For instance, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group accepts electrons from the reducing agent, resulting in the formation of a hydroxymethyl group. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The table below highlights key structural and functional differences between Butyl 3-(3-formylphenyl)prop-2-enoate and related compounds:
Key Observations:
- Reactivity : The formyl group in the target compound enables nucleophilic addition reactions, unlike simpler acrylates (e.g., butyl acrylate) or fluorinated analogs .
- Hydrogen Bonding: Compounds with amino or benzoylamino groups (e.g., ) exhibit stronger hydrogen-bonding networks, influencing solubility and crystallinity .
Physical and Chemical Properties
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